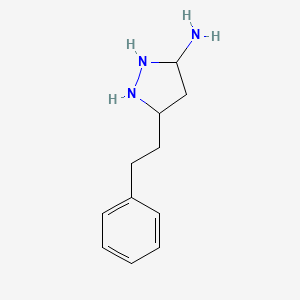

1H-Pyrazol-3-amine, 5-(2-phenylethyl)-

CAS No.:

Cat. No.: VC16590413

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3 |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 5-(2-phenylethyl)pyrazolidin-3-amine |

| Standard InChI | InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2 |

| Standard InChI Key | FXMBMZYJCDCWSX-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NNC1N)CCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- (IUPAC name: 5-(2-phenylethyl)-1H-pyrazol-3-amine) is an aromatic heterocycle with the molecular formula CHN and a molecular weight of 187.25 g/mol. Its structure consists of a pyrazole core substituted with an electron-donating amine group (-NH) at position 3 and a hydrophobic 2-phenylethyl chain (-CHCHCH) at position 5 (Fig. 1) .

Table 1: Key Physicochemical Properties

The 2-phenylethyl group enhances the compound’s lipophilicity compared to simpler pyrazole-amines like 3-Amino-5-phenylpyrazole (CAS 1572-10-7, MW 159.19 g/mol) , potentially influencing its pharmacokinetic behavior in biological systems.

Synthetic Methodologies

Core Pyrazole Formation

The pyrazole ring is typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-dielectrophiles. For example, 3-Amino-5-phenylpyrazole is produced by heating 3-amino-4-bromo- or 3-amino-5-phenylisothiazole with anhydrous hydrazine . Adapting this route, the target compound could be synthesized using 3-amino-5-(2-phenylethyl)isothiazole as a precursor, though this intermediate’s availability is undocumented in current literature.

Functionalization of the Amine Group

The primary amine at position 3 enables further derivatization:

-

Acylation: Formation of amides with acyl chlorides.

-

Urea Synthesis: Reaction with isocyanates to yield urea-linked analogs .

Spectroscopic and Computational Data

Spectral Signatures

-

IR Spectroscopy: Expected N-H stretch at ~3350 cm, aromatic C-H stretches near 3050 cm, and C=N vibrations at ~1600 cm.

-

H NMR: Aromatic protons (δ 7.2–7.4 ppm), phenethyl CH (δ 2.8–3.1 ppm), and pyrazole NH (δ 5.5–6.0 ppm) .

Computational Insights

Density Functional Theory (DFT) simulations predict:

-

Dipole Moment: ~3.2 D, indicating moderate polarity.

-

HOMO-LUMO Gap: ~4.5 eV, suggesting stability against electrophilic attack .

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyrazole-amines are privileged scaffolds in drug discovery. For instance:

-

3-Amino-5-phenylpyrazole derivatives exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease .

-

The phenethyl group in the target compound may enhance blood-brain barrier penetration, making it valuable for CNS-targeted therapies .

Coordination Chemistry

Pyrazole-amines act as ligands for transition metals. 3-Amino-5-phenylpyrazole forms complexes with ZnCl, yielding chlorido-tris(pyrazole)zinc(II) chloride . Similar coordination behavior is anticipated for the target compound, with potential applications in catalysis or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume